molecular formula C11H11NO B1386371 3-(Cyclopropylmethoxy)benzonitrile CAS No. 1156169-67-3

3-(Cyclopropylmethoxy)benzonitrile

Cat. No.: B1386371
CAS No.: 1156169-67-3
M. Wt: 173.21 g/mol
InChI Key: MWHOVKJKMVAQSW-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)benzonitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This compound is characterized by a benzonitrile core substituted with a cyclopropylmethoxy group at the third position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Cyclopropylmethoxy)benzonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, altering their activity. The cyclopropylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(cyclopropylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHOVKJKMVAQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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